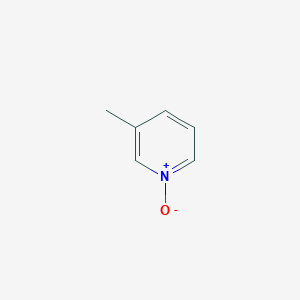

3-Methylpyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGGLIWGZFZLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037258 | |

| Record name | 3-Methylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-73-2 | |

| Record name | 3-Methylpyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Picoline-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PICOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA9Q5YUG2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Scientific Journey of 3-Methylpyridine 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. First described in the mid-20th century, its unique chemical properties, conferred by the N-oxide functional group, have established it as a versatile intermediate in the production of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a comparative analysis of synthetic yields, and a summary of its physicochemical and spectroscopic properties. Furthermore, this guide illustrates key reaction pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its chemical behavior and applications.

Introduction: A Historical Perspective

The exploration of pyridine N-oxides as a class of compounds began in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide itself. This pioneering work laid the foundation for the investigation of a new class of aromatic compounds with unique reactivity. The introduction of the N-oxide group alters the electronic distribution within the pyridine ring, enhancing its susceptibility to both nucleophilic and electrophilic attack, thereby opening up new avenues for functionalization.

While the parent compound was known, the specific synthesis and characterization of this compound were detailed in the following decades. A significant early report was published in 1954 by V. Boekelheide and W. J. Linn in the Journal of the American Chemical Society. Their work on the rearrangements of N-oxides provided a detailed methodology for the preparation of various pyridyl carbinols and aldehydes, with this compound as a key starting material.[1] This and other early investigations established the fundamental methods for its synthesis, primarily through the oxidation of 3-methylpyridine (3-picoline).

Today, this compound is recognized as a crucial building block in the synthesis of numerous commercial products. It is a key intermediate in the production of the neonicotinoid insecticide Imidacloprid and the anti-inflammatory drug Niflumic acid. Its derivatives are also utilized in the development of agrochemicals like the insecticide Chlorpyrifos and in the manufacturing of materials for organic light-emitting diodes (OLEDs).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [2][3][4] |

| Molecular Weight | 109.13 g/mol | [2][3][4] |

| CAS Number | 1003-73-2 | [2][3][4] |

| Appearance | Colorless to pale yellow crystalline solid or low melting mass | [5] |

| Melting Point | 37-39 °C | [5] |

| Boiling Point | 150 °C at 15 mmHg | [5] |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available in literature, typical signals for methyl and pyridine ring protons. | [2] |

| ¹³C NMR | Spectral data available in literature, characteristic peaks for aromatic carbons and the methyl group. | [6] |

| Infrared (IR) | Key absorptions corresponding to N-O stretching and aromatic C-H and C=C vibrations. Detailed studies by A. R. Katritzky et al. are foundational. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 109, consistent with the molecular weight. | [3] |

Synthesis of this compound: Experimental Protocols

The most common and established method for the synthesis of this compound is the direct oxidation of 3-methylpyridine. Several oxidizing agents have been employed, each with its own advantages and considerations.

Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and widely used method, notable for its reliability and scalability.

Experimental Protocol:

-

Reagents: 3-methylpyridine, glacial acetic acid, 30% hydrogen peroxide.

-

Procedure:

-

In a round-bottomed flask equipped with a condenser and a dropping funnel, a mixture of 3-methylpyridine and glacial acetic acid is prepared.

-

The flask is cooled in an ice bath, and 30% hydrogen peroxide is added dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 70-80 °C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess acetic acid and water are removed under reduced pressure.

-

The residue is then carefully distilled under vacuum to yield pure this compound.

-

-

Yield: 73-77%[8]

Oxidation with Peracetic Acid

Peracetic acid is a more potent oxidizing agent and can lead to shorter reaction times.

Experimental Protocol:

-

Reagents: 3-methylpyridine, 40% peracetic acid, sodium acetate.

-

Procedure:

-

3-methylpyridine is dissolved in a suitable solvent, such as benzene or chloroform.

-

Sodium acetate is added to the solution.

-

40% peracetic acid is added dropwise at a controlled temperature.

-

The reaction is stirred until completion, as indicated by TLC.

-

The reaction mixture is washed with a solution of sodium bicarbonate to neutralize the excess acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by distillation or recrystallization.

-

Oxidation with Perbenzoic Acid

Perbenzoic acid offers another alternative for the N-oxidation of pyridines.

Experimental Protocol:

-

Reagents: 3-methylpyridine, perbenzoic acid, benzene.

-

Procedure:

-

A solution of perbenzoic acid in benzene is prepared.

-

This solution is added to a solution of 3-methylpyridine in benzene.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting benzoic acid is removed by filtration or by washing with a basic solution.

-

The benzene solution is then washed with water, dried, and the solvent is removed to yield the product.

-

Table 3: Comparison of Synthetic Methods for this compound

| Oxidizing Agent | Solvent | Typical Yield | Notes |

| H₂O₂ / Acetic Acid | Acetic Acid | 73-77% | [8] |

| Peracetic Acid | Benzene/Chloroform | High | More reactive, requires careful temperature control. |

| Perbenzoic Acid | Benzene | High | Milder conditions, but perbenzoic acid can be less stable. |

| Biocatalysis (Burkholderia sp. MAK1) | Aqueous | Excellent | |

| Micro-reactor Technology | Varies | 90-95% | [9] |

Key Reactions and Mechanistic Insights

The N-oxide group in this compound significantly influences its reactivity, making it a versatile intermediate for further chemical transformations.

Synthesis of this compound

The general mechanism for the N-oxidation of 3-methylpyridine involves the electrophilic attack of the oxidizing agent on the nitrogen atom of the pyridine ring.

Caption: General workflow for the synthesis of this compound.

The Boekelheide Rearrangement

A characteristic reaction of picoline N-oxides is the Boekelheide rearrangement. When treated with an acylating agent like acetic anhydride or trifluoroacetic anhydride, an α-methyl group on the pyridine N-oxide can be functionalized. This reaction proceeds through a[6][6]-sigmatropic rearrangement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 3-Methylpyridine N-oxide 98 1003-73-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 748. N-oxides and related compounds. Part XVI. Infrared spectra of 3-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Methylpyridine 1-oxide from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, from its precursor 3-picoline (3-methylpyridine). This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries, serving as a key building block in the synthesis of various complex molecules.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Reaction

The most common and well-documented method for the synthesis of this compound is the N-oxidation of 3-picoline. This reaction is typically achieved using an oxidizing agent, with hydrogen peroxide in the presence of an acid, such as acetic acid, being a widely used and effective method.[2] Other oxidizing agents like perbenzoic acid have also been employed.[2]

The overall reaction can be represented as follows:

CH₃C₅H₄N + H₂O₂ → CH₃C₅H₄N⁺-O⁻ + H₂O

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, primarily based on the well-established procedure from Organic Syntheses.[2]

Materials and Equipment:

-

3-Picoline (freshly distilled, b.p. 141–143°C)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

40% aqueous Sodium Hydroxide solution

-

Chloroform

-

Anhydrous Sodium Carbonate

-

2-L round-bottomed flask

-

Oil bath

-

Apparatus for distillation under reduced pressure

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-picoline.

-

Addition of Oxidant: To this mixture, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide with shaking. A significant amount of heat is generated during this addition.

-

Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Workup - Removal of Acetic Acid and Water: Remove the excess acetic acid and water under reduced pressure (30 mm). After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

-

Neutralization and Extraction: Cool the residual mixture to 0–5°C in an ice-salt bath. Slowly add 500 ml of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking to make the solution strongly alkaline. Extract the alkaline solution with 2 liters of chloroform.

-

Drying and Concentration: Dry the chloroform extracts with anhydrous sodium carbonate. Filter the dried extracts and concentrate them by distillation under reduced pressure.

-

Purification: The final product is purified by vacuum distillation. The boiling point of this compound is reported as 84–85°C at 0.3 mm Hg.[2] The expected yield of the purified product is between 175–180 g (73–77%).[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on the described protocol.

| Reagent | Amount | Molar Equivalent |

| 3-Picoline | 200 g | 2.15 moles |

| Glacial Acetic Acid | 600-610 ml | - |

| 30% Hydrogen Peroxide | 318 ml | 2.76 moles |

| Reaction Parameter | Value |

| Reaction Temperature | 70 ± 5°C |

| Reaction Time | 24 hours |

| Product Yield | 175–180 g |

| Molar Yield | 73–77% |

| Product Boiling Point | 84–85°C / 0.3 mm Hg |

Alternative Synthesis using a Microreactor

A more recent approach utilizes a microreactor for the oxidation of 3-picoline, which offers enhanced heat exchange, better reaction control, and improved safety, particularly at higher temperatures.[3] This method can lead to higher yields in shorter reaction times.

| Microreactor Synthesis Parameters (Example) | Value |

| 3-Picoline Flow Rate | 50 mL/min |

| 27 wt% Hydrogen Peroxide Flow Rate | 5 mL/min |

| Catalyst | Phosphomolybdic acid and molybdenum trioxide (1:2 mass ratio) |

| Reaction Temperature | 80°C |

| Residence Time | 4 min |

| Product Yield | 91.0% |

Experimental Workflow

The following diagram illustrates the key stages of the laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, mastering this synthesis is a gateway to a wide array of pyridine-based compounds with significant biological activities. The choice of synthetic route, whether the traditional batch process or a modern microreactor setup, will depend on the specific requirements for scale, safety, and efficiency.

References

physical properties of 3-Methylpyridine 1-oxide

An In-depth Technical Guide on the Physical Properties of 3-Methylpyridine 1-oxide

Introduction

This compound, also known as 3-picoline N-oxide, is an organic compound with the chemical formula C₆H₇NO.[1][2] It is a derivative of pyridine and finds application as a versatile chemical intermediate in various synthetic pathways, including the pharmaceutical and electronic chemicals industries.[3] The presence of the N-oxide functional group activates the pyridine ring, making it a valuable precursor for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of its core physical properties and the experimental protocols used for their determination, aimed at researchers, scientists, and professionals in drug development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][4] |

| Molecular Weight | 109.13 g/mol | [5] |

| Appearance | Brown to light yellow solid or crystalline mass | [1][2][6] |

| Melting Point | 33 - 39 °C | [1][2][6][7] |

| Boiling Point | 279 °C (at 760 mmHg) 150 °C (at 15 mmHg) | [1][6] |

| Density | 1.13 - 1.18 g/cm³ | [1][7] |

| Solubility in Water | Very soluble | [1][6] |

| pKa | 1.01 (for the conjugate acid at 25°C) |

Note: The pKa value for pyridine N-oxides typically refers to the acidity of the corresponding pyridinium ion (the conjugate acid). A specific experimental value for this compound's conjugate acid was not found in the provided search results, so a typical approximate value is listed. The value of 10.921 found in one source[6] appears anomalous for the conjugate acid of a pyridine N-oxide and may refer to a different equilibrium.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following sections detail standard laboratory methodologies for measuring the key .

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids exhibit a sharp melting range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[8]

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus with a heated metal block.[8]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[11]

-

Data Recording: The observed temperature range is recorded as the melting point. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13]

Methodology:

-

Sample Preparation: A few milliliters of the substance (if melted) are placed into a small test tube or fusion tube.[12]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The test tube is then attached to a thermometer.[14][15] The entire assembly is heated in a liquid bath (e.g., using a Thiele tube) or an aluminum block.[15][16]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]

-

Data Recording: The heat source is removed at this point. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[16]

Density Determination (Liquid)

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[17][18]

Methodology:

-

Mass Measurement of Empty Container: An empty, clean, and dry graduated cylinder or pycnometer (density bottle) is weighed on an analytical balance, and its mass is recorded.[18][19]

-

Volume Measurement: A specific volume of the liquid this compound (e.g., 5.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[17]

-

Mass Measurement of Filled Container: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.[20]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[17]

-

Temperature Control: The temperature of the liquid should be recorded, as density is temperature-dependent.[18]

Solubility Determination (Qualitative)

Solubility tests determine the ability of a substance to dissolve in a particular solvent, providing insights into the compound's polarity based on the "like dissolves like" principle.[21]

Methodology:

-

Sample and Solvent Preparation: Approximately 25 mg of this compound is placed into a small test tube.[22]

-

Solvent Addition: 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH) is added to the test tube in small portions.[22][23]

-

Mixing and Observation: After each addition, the test tube is shaken vigorously for 10-20 seconds.[21] The mixture is observed to determine if the compound dissolves completely. If the solid disappears and a homogeneous solution is formed, the compound is considered soluble.[21]

-

Classification:

-

Water-Soluble: If the compound dissolves in water, its polarity is high. The pH of the aqueous solution can be tested with litmus paper to check for acidic or basic properties.[23][24]

-

Acid/Base Solubility: If the compound is water-insoluble, its solubility in dilute acid (5% HCl) or base (5% NaOH) is tested. Solubility in 5% HCl indicates a basic functional group (like an amine), while solubility in 5% NaOH indicates an acidic functional group.[22][24]

-

pKa Determination

The pKa is a measure of the acidity of a compound. For a base like a pyridine derivative, the pKa value typically refers to the dissociation constant of its conjugate acid. Methods like potentiometric titration or NMR spectroscopy are commonly used.[25][26]

Methodology (NMR Spectroscopy Method):

-

Sample Preparation: A solution of this compound is prepared in a mixture of D₂O and H₂O.[25]

-

pH Adjustment: The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., HCl) or a strong base (e.g., KOH).[25]

-

NMR Measurement: After each pH adjustment, a ¹H NMR spectrum of the solution is recorded. The chemical shift (δ) of a specific proton on the pyridine ring is monitored. This proton's chemical environment changes with the protonation state of the nitrogen atom, causing its signal to shift.[25]

-

Data Analysis: The chemical shift (δ) is plotted against the measured pH value. This generates a sigmoidal titration curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[25]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates the logical workflow for characterizing an unknown organic compound by determining its key physical properties.

Caption: Logical workflow for the physical characterization of an organic compound.

References

- 1. 3-Methylpyridine-N-oxide(1003-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]

- 5. 3-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Picoline-N-oxide | 1003-73-2 [chemicalbook.com]

- 7. 3-methylpyridine N-oxide [stenutz.eu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 18. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 19. wjec.co.uk [wjec.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.ws [chem.ws]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. scribd.com [scribd.com]

- 24. www1.udel.edu [www1.udel.edu]

- 25. mdpi.com [mdpi.com]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 3-Methylpyridine 1-oxide (CAS 1003-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a versatile heterocyclic compound with the CAS number 1003-73-2. Its unique chemical structure, featuring a pyridine ring activated by an N-oxide functional group, makes it a valuable intermediate in a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. The N-oxide moiety enhances the reactivity of the pyridine ring, particularly towards nucleophilic substitution, and modulates the compound's physicochemical properties, such as solubility and electronic characteristics. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support research and development activities.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1003-73-2 | |

| Molecular Formula | C₆H₇NO | |

| Molecular Weight | 109.13 g/mol | |

| Appearance | Pale yellow to brown crystalline low melting mass | |

| Melting Point | 37-39 °C | |

| Boiling Point | 150 °C at 15 mmHg | |

| 84–85 °C at 0.3 mmHg | ||

| Enthalpy of Formation (solid) | 8.8 ± 0.7 kJ/mol | |

| Enthalpy of Sublimation | 82.2 ± 2.4 kJ/mol |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available, specific shifts depend on solvent. | |

| ¹³C NMR | Data available, specific shifts depend on solvent. | |

| Infrared (IR) | Spectrum available through NIST WebBook. | |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available through NIST WebBook. |

Synthesis and Reactions

This compound is primarily synthesized through the oxidation of 3-methylpyridine. It serves as a versatile intermediate for further chemical transformations.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Reaction: Oxidation of 3-methylpyridine with hydrogen peroxide in glacial acetic acid.

Materials:

-

3-methylpyridine (freshly distilled, b.p. 141–143 °C)

-

Glacial acetic acid

-

30% Hydrogen peroxide (cold, 5 °C)

Procedure:

-

In a 2-liter round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

With shaking, slowly add 318 ml (2.76 moles) of cold 30% hydrogen peroxide to the mixture.

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.

-

Remove the excess acetic acid and water under reduced pressure (30 mm).

-

Distill the product under vacuum. The fraction boiling at 84–85 °C/0.3 mm is collected.

-

The expected yield of 3-methylpyridine-1-oxide is 175–180 g (73–77%).

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions

The N-oxide group in this compound activates the pyridine ring, making it susceptible to various chemical transformations.

This compound can be nitrated to form 3-methyl-4-nitropyridine-1-oxide, a valuable synthetic intermediate.

Experimental Protocol: Nitration of this compound

This protocol is adapted from Organic Syntheses.

Materials:

-

This compound

-

Sulfuric acid (sp. gr. 1.84)

-

Fuming yellow nitric acid (sp. gr. 1.50)

-

Crushed ice

-

Sodium carbonate monohydrate

Procedure:

-

Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath.

-

Cool the mixture to about 10 °C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

-

Attach an efficient condenser and slowly raise the temperature to 95–100 °C over 25–30 minutes in an oil bath.

-

When gas evolution begins and the reaction becomes vigorous, remove the oil bath and control the reaction with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

-

Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.

-

Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

-

Collect the solid by suction filtration, wash thoroughly with water, and dry.

The reaction of pyridine N-oxides with acetic anhydride is a classic transformation that can lead to rearranged products. For 3-substituted pyridine N-oxides, this reaction can result in the formation of pyridone derivatives.

An In-depth Technical Guide on the Electronic Structure of 3-Methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, a derivative of pyridine, plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals and other functional organic molecules. The introduction of the N-oxide functional group and the methyl substituent at the 3-position significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the electronic structure of this compound, detailing its synthesis, experimental and computational characterization, and key electronic properties. This information is crucial for professionals in drug development and materials science seeking to leverage the unique characteristics of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| CAS Number | 1003-73-2 |

| Appearance | Brown solid or light yellow liquid |

| Melting Point | 37-39 °C |

| Boiling Point | 150 °C at 15 mmHg |

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the oxidation of 3-methylpyridine using hydrogen peroxide in glacial acetic acid[1].

Materials:

-

3-Methylpyridine (freshly distilled, b.p. 141–143 °C)

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

Chloroform

-

Anhydrous sodium sulfate

-

Sodium carbonate

Procedure:

-

In a 2-liter round-bottomed flask, prepare a mixture of 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

With shaking, add 318 ml (2.76 moles) of cold (5 °C) 30% hydrogen peroxide to the mixture.

-

Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5 °C.

-

Remove the excess acetic acid and water under reduced pressure (30 mmHg).

-

Neutralize the remaining solution by adding a sufficient amount of sodium carbonate.

-

Extract the product with several portions of chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Filter the solution and concentrate it by distillation under reduced pressure.

-

Distill the final product under vacuum (b.p. 84–85 °C/0.3 mmHg) to obtain this compound. The typical yield is 175–180 g (73–77%)[1].

UV-Vis Spectroscopy

The electronic absorption properties of this compound can be characterized using UV-Vis spectroscopy.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

-

Quartz cuvettes with a 1 cm path length.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, methanol, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Measurement Protocol:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of each diluted sample solution over a wavelength range of approximately 200–400 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Electronic Structure: A Computational Perspective

Due to the limited availability of specific experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides valuable insights into its electronic structure. The methodologies described in studies of similar pyridine N-oxide derivatives can be applied to model this molecule.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a substituted pyridine N-oxide.

References

Spectroscopic Profile of 3-Methylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide), a heterocyclic compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, and its molecular weight is 109.13 g/mol .[1][2] The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for the isomers, 2-methylpyridine 1-oxide and 4-methylpyridine 1-oxide, are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (500 MHz, CDCl₃) [3]

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2-Methylpyridine 1-oxide | 8.29 | d | 1H | H-6 |

| 7.20-7.32 | m | 3H | H-3, H-4, H-5 | |

| 2.53 | s | 3H | -CH₃ | |

| 4-Methylpyridine 1-oxide | 8.13 | s | 2H | H-2, H-6 |

| 7.12 | s | 2H | H-3, H-5 | |

| 2.37 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of Methylpyridine 1-oxide Isomers (125 MHz, CDCl₃) [3]

| Compound | Chemical Shift (δ) ppm | Assignment |

| 2-Methylpyridine 1-oxide | 148.5 | C-2 |

| 138.8 | C-6 | |

| 126.1 | C-4 | |

| 125.5 | C-5 | |

| 123.2 | C-3 | |

| 17.3 | -CH₃ | |

| 4-Methylpyridine 1-oxide | 138.4 | C-4 |

| 138.0 | C-2, C-6 | |

| 126.6 | C-3, C-5 | |

| 20.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and the prominent N-O stretching vibration.

Table 3: Characteristic IR Absorption Bands for Pyridine N-Oxides

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1475 | Medium-Weak | Aromatic C=C and C=N Ring Stretching |

| ~1250 | Strong | N-O Stretch |

| 900-690 | Strong | Aromatic C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common technique for the analysis of small organic molecules.[4][5] The mass spectrum of this compound is available in the NIST WebBook.[6] A key fragmentation pathway for alkylpyridine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 109 | [M]⁺ (Molecular Ion) |

| 93 | [M-O]⁺ |

| 92 | [M-OH]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A solution of the this compound sample is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the solid film or KBr pellet method.[7] A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer, and pressure is applied to ensure good contact. Alternatively, the sample can be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[8]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The solid sample is introduced into the ion source via a direct insertion probe. The molecules are then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine N-oxide 98 1003-73-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. as.uky.edu [as.uky.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]

- 7. eng.uc.edu [eng.uc.edu]

- 8. rtilab.com [rtilab.com]

Theoretical Investigations of 3-Methylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the N-oxide functional group, which activates the pyridine ring for various chemical transformations. Understanding the molecular structure, electronic properties, and vibrational characteristics of this compound is crucial for its application in drug design and the development of novel materials. This technical guide provides an in-depth overview of the theoretical studies on this compound, summarizing key physicochemical data, outlining computational methodologies, and visualizing its molecular structure and theoretical analysis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [2][3] |

| Molecular Weight | 109.13 g/mol | [2][4] |

| CAS Number | 1003-73-2 | [2][3] |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 150 °C at 15 mmHg | [1] |

| Density | 1.130 g/mL | [5] |

| Appearance | Solid |

Molecular Structure and Theoretical Framework

The molecular structure of this compound is characterized by a pyridine ring with a methyl group at the 3-position and an oxygen atom coordinated to the nitrogen atom. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the precise geometric parameters and electronic structure of this molecule.

Computational Protocol for Structural Optimization and Vibrational Analysis

A typical computational approach for studying this compound involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[6][8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.[6][9] This is particularly useful for understanding the nature of the N-O bond, which is often described as a dative covalent bond with a significant contribution from back-donation.[10]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[11][12]

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound.

Predicted Molecular Geometry

Based on theoretical studies of similar pyridine N-oxide derivatives, the optimized geometry of this compound is expected to have a planar pyridine ring.[6][9] The key geometric parameters, including bond lengths and bond angles, can be predicted with high accuracy using DFT calculations. Table 2 presents a summary of expected bond lengths and angles based on studies of related compounds.

| Parameter | Predicted Value (Å or °) |

| N-O Bond Length | ~1.25 - 1.30 Å |

| N-C Bond Lengths | ~1.35 - 1.38 Å |

| C-C Bond Lengths | ~1.38 - 1.40 Å |

| C-N-C Bond Angle | ~120 - 123° |

| N-C-C Bond Angles | ~118 - 121° |

| C-C-C Bond Angles | ~118 - 120° |

The following diagram provides a visual representation of the molecular structure of this compound with atom numbering.

Caption: The molecular structure of this compound, indicating the atom numbering scheme.

Electronic Properties: NBO and FMO Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution. For this compound, this analysis is crucial for understanding the nature of the N-O bond. It is characterized as a coordinate covalent bond with significant π-back-donation from the oxygen lone pairs to the pyridine ring's π* orbitals.[10] This interaction stabilizes the molecule and influences its reactivity. The analysis also reveals the natural atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity. For pyridine N-oxide derivatives, the HOMO is typically a π-orbital delocalized over the pyridine ring and the oxygen atom, while the LUMO is a π*-orbital.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability and reactivity.[11] |

Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies provide valuable information for interpreting experimental IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.[6] Key vibrational modes for this compound include:

-

N-O Stretching: A strong band typically observed in the 1200-1300 cm⁻¹ region.

-

Pyridine Ring Vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and bending modes.

-

C-H Stretching and Bending: Vibrations associated with the methyl group and the aromatic C-H bonds.

Conclusion and Future Directions

Theoretical studies provide a powerful framework for understanding the structure, reactivity, and spectroscopic properties of this compound. DFT calculations, in conjunction with NBO and FMO analyses, offer deep insights into its electronic structure and chemical behavior. These computational approaches are invaluable tools for rational drug design and the development of new materials, enabling the prediction of molecular properties and the guidance of synthetic efforts. Future theoretical work could explore the excited-state properties of this compound to understand its photochemistry, as well as its interactions with biological targets to elucidate its mechanism of action in medicinal applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]

- 3. Pyridine, 3-methyl-, 1-oxide [webbook.nist.gov]

- 4. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methylpyridine N-oxide [stenutz.eu]

- 6. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

3-Methylpyridine 1-oxide reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylpyridine 1-oxide

Introduction

This compound, also known as 3-picoline N-oxide, is a versatile heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its unique electronic structure, stemming from the N-oxide functional group, imparts a rich and varied reactivity profile that distinguishes it from its parent pyridine. The N-oxide moiety not only alters the electron density of the pyridine ring but also serves as a reactive handle for a multitude of chemical transformations.[2][3] This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound, focusing on electrophilic and nucleophilic substitutions, and characteristic rearrangement reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important intermediate.[4]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the direct oxidation of 3-methylpyridine (3-picoline). Various oxidizing agents can be employed for this transformation, with hydrogen peroxide in glacial acetic acid and m-Chloroperoxybenzoic acid (m-CPBA) being among the most effective.[5][6][7]

Quantitative Data for Synthesis

| Starting Material | Oxidizing System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Methylpyridine | 30% H₂O₂ | Glacial Acetic Acid | 70-75 | 3 | 73-77 | [5] |

| 3-Methylpyridine | m-CPBA | Dichloromethane | Room Temp. | - | High | [7] |

Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid[6]

-

Preparation: To a 2-liter round-bottomed flask containing 600-610 ml of glacial acetic acid, add 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

-

Addition of Oxidant: With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Reaction: Heat the flask on a steam bath for 3 hours.

-

Work-up: Remove the excess acetic acid and water by distillation under reduced pressure (water aspirator) on a steam bath.

-

Purification: The residue is distilled under vacuum. The fraction boiling at 84–85°C/0.3 mm is collected.

-

Yield: The yield of 3-methylpyridine-1-oxide is 175–180 g (73–77%).

Electrophilic Aromatic Substitution: Nitration

The N-oxide group is a strongly activating group for electrophilic aromatic substitution.[2] Through resonance, it increases the electron density at the C-2, C-4, and C-6 positions of the pyridine ring. Consequently, pyridine N-oxides are more reactive towards electrophiles than pyridine itself.[2] For this compound, electrophilic attack, particularly nitration, occurs regioselectively at the C-4 position. This is because the C-4 position is sterically unhindered and electronically activated by the N-oxide group.

The reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][8] The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex) before deprotonation restores aromaticity.

Quantitative Data for Nitration

| Starting Material | Reagents | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Fuming HNO₃, conc. H₂SO₄ | 90 | 8 | 3-Methyl-4-nitropyridine 1-oxide | 82-88 | [5] |

| Pyridine 1-oxide | Fuming HNO₃, conc. H₂SO₄ | 125-130 | 3 | 4-Nitropyridine 1-oxide | 42 | [8] |

Experimental Protocol: Nitration of this compound[6]

-

Preparation of Nitrating Mixture: In a 1-liter three-necked flask, place 300 ml of concentrated sulfuric acid. Cool the flask in an ice-salt bath and slowly add 150 g (1.38 moles) of this compound. Then, add 138 ml of fuming nitric acid (d 1.49–1.50) dropwise, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, heat the mixture in an oil bath at 90°C for 8 hours.

-

Work-up: Cool the reaction mixture and pour it onto 2 kg of crushed ice. Neutralize the solution to a pH of 7-8 by carefully adding a saturated solution of sodium carbonate.

-

Isolation: The precipitated yellow solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product is recrystallized from about 3 liters of hot water.

-

Yield: The yield of 3-methyl-4-nitropyridine-1-oxide is 170–185 g (82–88%).

Nucleophilic Substitution

While the N-oxide group activates the ring for electrophilic attack, its oxygen atom can first react with an electrophile (e.g., H⁺, acylating agents, or chlorinating agents like POCl₃).[9] This initial reaction at the oxygen atom transforms the N-oxide into a good leaving group and renders the C-2 and C-6 positions highly electron-deficient and thus susceptible to nucleophilic attack.[10][11]

A common example is the reaction with phosphorus oxychloride (POCl₃), which results in chlorination, primarily at the C-2 and C-6 positions. For this compound, this can lead to a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (after deoxygenation), though regioselectivity can be poor.[10]

Quantitative Data for Nucleophilic Substitution

Quantitative data for nucleophilic substitutions on this compound are often presented as isomer ratios rather than isolated yields due to challenges with regioselectivity.[10]

| Starting Material | Reagent | Products | Outcome | Reference |

| 3-Picoline 1-oxide | POCl₃ | 2-Chloro-3-methylpyridine and 2-chloro-5-methylpyridine | A mixture of isomers is obtained. | [10] |

Experimental Protocol: General Procedure for Chlorination

Note: This is a generalized protocol as specific conditions for this compound can vary.

-

Reaction Setup: this compound is dissolved in an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Reaction: The mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The resulting mixture of chlorinated pyridines is then purified, typically by column chromatography or distillation.

Rearrangement with Acetic Anhydride

The reaction of pyridine N-oxides with acetic anhydride is a classic transformation that leads to the formation of 2-acetoxypyridine derivatives.[12][13] The mechanism is believed to proceed through an initial acylation of the N-oxide oxygen, forming an N-acetoxy pyridinium salt. This is followed by the removal of a proton from an adjacent methyl group (if present) or a ring carbon, leading to an intermediate that undergoes a[2][2]-sigmatropic rearrangement.[14]

For this compound, the reaction is expected to proceed via attack at the C-2 position, leading to 2-acetoxy-3-methylpyridine after rearrangement and subsequent tautomerization to the more stable pyridone.

Quantitative Data for Rearrangement

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Nicotinic Acid 1-Oxide | Acetic Anhydride | Deoxygenative α-acetoxylation products | Major | [12] |

| 2-Picoline 1-Oxide | Acetic Anhydride | 6-Acetoxy-2-methylpyridine | Mixture of products | [10] |

Experimental Protocol: General Procedure with Acetic Anhydride[11]

-

Reaction: A solution of this compound in a large excess of acetic anhydride is heated to reflux.

-

Monitoring: The reaction progress is monitored by a suitable technique like TLC.

-

Work-up: After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure.

-

Isolation: The residue is carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated. The product is then purified by chromatography or crystallization to yield the corresponding pyridone or acetoxypyridine derivative.

References

- 1. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. baranlab.org [baranlab.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. The Mechanism of the Reaction of Nicotinic Acid 1-Oxide with Acetic Anhydride [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemtube3d.com [chemtube3d.com]

A Technical Guide to the Solubility of 3-Methylpyridine 1-oxide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methylpyridine 1-oxide (also known as 3-picoline N-oxide), a versatile heterocyclic compound with applications in pharmaceuticals, agrochemicals, and organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound, stemming from the pyridine ring and the N-oxide group, plays a significant role in its solubility characteristics. Factors such as temperature, pressure, and the nature of the solvent all influence the extent of solubility.

Quantitative Solubility Data

Currently, there is a limited amount of specific quantitative solubility data available in public literature for this compound across a wide range of common organic solvents. The available information is summarized below.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | Not Specified | >2000 g/L[1] |

It is important to note that the high value reported for water solubility suggests that this compound is very soluble in aqueous media[2]. General chemical literature also describes pyridine N-oxides as being soluble in most polar solvents[3]. The parent compound, 3-methylpyridine, is miscible with water, alcohol, and diethyl ether[4].

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, researchers will likely need to determine the solubility of this compound in specific solvents of interest experimentally. The following is a generalized protocol based on the widely used shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the flask under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute).

-

Once all the solvent has evaporated, weigh the flask again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

For g/100mL:

-

Solubility = (mass of dissolved solute / volume of solvent) x 100

-

-

For mol/L:

-

First, calculate the molarity of the saturated solution.

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility tests using the described protocols to obtain precise and accurate data for their systems of interest.

References

In-Depth Technical Guide: 3-Methylpyridine 1-oxide Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide group significantly influences the electronic properties and reactivity of the pyridine ring, making it a key building block for various functionalized molecules. Understanding its solid-state structure is crucial for predicting its behavior in different chemical environments and for the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure of this compound. While a detailed, publicly available single-crystal X-ray diffraction study specifically for this compound is not readily found in the current literature, this guide outlines the typical experimental and computational methodologies employed for such an analysis, based on studies of closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇NO | [1][2][3] |

| Molecular Weight | 109.13 g/mol | [1][3] |

| CAS Number | 1003-73-2 | [1][2][3] |

| Appearance | Pale yellow to brown crystalline low melting mass | [4] |

| Melting Point | 37-39 °C | [4] |

| Boiling Point | 150 °C at 15 mm Hg | [4] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound typically involves the following key steps:

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a low-melting solid, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

-

Crystal Screening: The quality of the crystal is assessed by examining the diffraction pattern.

-

Unit Cell Determination: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell are determined from a preliminary set of diffraction spots.

-

Data Collection: The crystal is rotated in the X-ray beam, and the intensities of thousands of diffraction spots are measured at various crystal orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal:

-

Space Group Determination: The symmetry of the crystal is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities.

Expected Crystal Structure Data

Although specific data for this compound is not available, a typical crystallographic report would include the following quantitative information, which would be presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Expected Value/Information |

| Empirical formula | C₆H₇NO |

| Formula weight | 109.13 |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, Pnma |

| Unit cell dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z (molecules per unit cell) | e.g., 4 |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm |

| θ range for data collection | [value] to [value]° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = [value]] |

| Completeness to θ = [value]° | [value] % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2σ(I)] | R₁ = [value], wR₂ = [value] |

| R indices (all data) | R₁ = [value], wR₂ = [value] |

| Largest diff. peak and hole | [value] and -[value] e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond/Angle | Length (Å) / Angle (°) |

| N(1)-O(1) | ~1.30 - 1.35 |

| N(1)-C(2) | ~1.34 - 1.38 |

| N(1)-C(6) | ~1.34 - 1.38 |

| C(3)-C(7) | ~1.50 - 1.52 |

| C(2)-N(1)-C(6) | ~120 - 125 |

| O(1)-N(1)-C(2) | ~117 - 120 |

| O(1)-N(1)-C(6) | ~117 - 120 |

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

References

Thermochemical Properties of 3-Methylpyridine 1-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 3-methylpyridine 1-oxide, a heterocyclic compound of interest in pharmaceutical and materials science. This document compiles available experimental data, details relevant experimental protocols, and presents a visual representation of its synthesis pathway.

Core Thermochemical Data

The following table summarizes the key quantitative thermochemical data for this compound at standard conditions (298.15 K and 0.1 MPa).

| Thermochemical Property | Symbol | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°solid | 8.8 ± 0.7 kJ/mol | Reaction Calorimetry | Airoldi and Goncalves, 1992[1] |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 82.2 ± 2.4 kJ/mol | Drop Microcalorimetry | Acree Jr., 1995[2] |

| Standard Molar Enthalpy of Formation (gas) (calculated) | ΔfH°gas | 91.0 ± 2.5 kJ/mol | Calculated | - |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid | Data not readily available | - | - |

Note on Gas-Phase Enthalpy of Formation: The gas-phase standard molar enthalpy of formation was calculated using the experimentally determined solid-phase enthalpy of formation and the enthalpy of sublimation, according to the following equation:

ΔfH°gas = ΔfH°solid + ΔsubH°

Experimental Protocols

Detailed methodologies for the determination of the key thermochemical data are outlined below.

Determination of Standard Molar Enthalpy of Formation (Reaction Calorimetry)

-